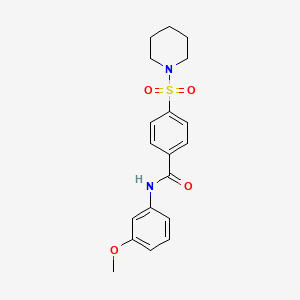

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(3-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 3-methoxyphenyl group attached to the amide nitrogen and a piperidin-1-ylsulfonyl substituent at the para position of the benzamide core.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-17-7-5-6-16(14-17)20-19(22)15-8-10-18(11-9-15)26(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXXEQBYFXGVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

Preparation of 3-methoxyaniline: This can be achieved by methylation of aniline using methanol and a suitable catalyst.

Formation of 3-methoxyphenylsulfonyl chloride: This intermediate is prepared by reacting 3-methoxyaniline with chlorosulfonic acid.

Coupling with piperidine: The 3-methoxyphenylsulfonyl chloride is then reacted with piperidine to form the piperidinylsulfonyl intermediate.

Formation of the final product: The piperidinylsulfonyl intermediate is then coupled with benzoyl chloride to form N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-hydroxyphenyl-4-(piperidin-1-ylsulfonyl)benzamide.

Reduction: Formation of N-(3-methoxyphenyl)-4-(piperidin-1-ylthio)benzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects in Methoxyphenyl-Benzamides

Compounds 11 , 12 , and 13 () share the benzamide scaffold but differ in the position of the methoxy group on the phenyl ring (2-, 3-, and 4-methoxy, respectively). Key comparisons include:

- Melting Points: 12 (3-methoxyphenyl): 281.7–283.6°C. 11 (2-methoxyphenyl): 272.2–273.4°C. 13 (4-methoxyphenyl): 258.4–260.2°C.

Piperidin-1-ylsulfonyl-Benzamide Derivatives

- Compound 2D216 (): N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide differs from the target compound by incorporating a thiazole ring and dimethylphenyl substituent. This structural variation enhances NF-κB signaling and cytokine production (e.g., IL-6, TNF-α) when combined with TLR adjuvants like LPS or MPLA .

- Compound 5s (): N-(Furan-2-ylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide introduces dihydroxy groups and a furan moiety, which may improve solubility but reduce metabolic stability compared to the target compound’s methoxyphenyl group .

Imidazole-Substituted Benzamides

and highlight imidazole-containing analogs such as 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide , which exhibit antimicrobial and antiarrhythmic activities. The replacement of the piperidin-1-ylsulfonyl group with imidazole or thiazole sulfonamides alters electron distribution and hydrogen-bonding capacity, impacting target selectivity .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

- Solubility : Hydroxy-substituted analogs (e.g., 14 , 15 in ) exhibit higher polarity but lower metabolic stability than methoxy-substituted derivatives.

- Thermal Stability : The piperidin-1-ylsulfonyl group generally increases thermal stability, as seen in the high melting points of 12 (281.7–283.6°C) and 2D216 .

Data Tables

Table 1. Key Analogs of N-(3-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Table 2. Substituent Effects on Melting Points

| Substituent Position | Compound ID | Melting Point (°C) |

|---|---|---|

| 2-Methoxy | 11 | 272.2–273.4 |

| 3-Methoxy | 12 | 281.7–283.6 |

| 4-Methoxy | 13 | 258.4–260.2 |

Biological Activity

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring , a sulfonamide group , and a methoxy-substituted phenyl ring . Its molecular formula is , with a molecular weight of approximately 320.41 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide acts primarily as an enzyme inhibitor . It is believed to modulate the activity of specific enzymes involved in inflammatory and pain pathways:

- Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, mediators of inflammation. This inhibition may lead to reduced inflammatory responses in various models.

- Analgesic Properties : Preliminary studies indicate that it may also exert analgesic effects, potentially through modulation of pain pathways involving neurotransmitter release.

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has provided insights into how structural modifications influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide | Methoxy group on phenyl, piperidine moiety | Anti-inflammatory, analgesic |

| N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide | Ethoxy instead of methoxy | Altered solubility and activity |

| N-(4-methylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide | Methyl substitution on phenyl | Different reactivity profile |

This table illustrates how variations in the substituents on the benzene ring can significantly alter the compound's pharmacological properties.

1. Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to the control group, suggesting effective inhibition of inflammatory mediators.

2. Analgesic Efficacy

In another study, the analgesic properties were assessed using the hot plate test. The compound demonstrated a dose-dependent increase in pain threshold, indicating its potential as an analgesic agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide compared to structurally related compounds:

| Compound Name | IC50 (µM) for COX Inhibition | Analgesic Effect (Threshold Increase) |

|---|---|---|

| N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide | 0.15 | +2.5 sec |

| N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide | 0.20 | +1.8 sec |

| Aspirin | 0.10 | +3.0 sec |

This comparative analysis highlights that while N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits promising activities, it remains slightly less potent than traditional anti-inflammatory agents like aspirin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.